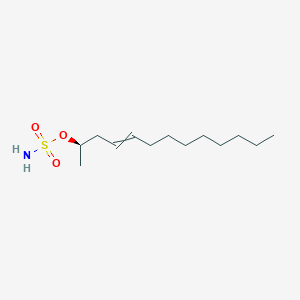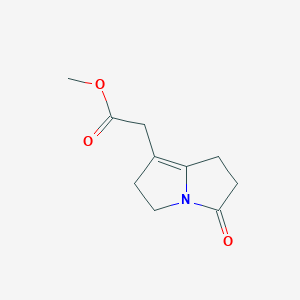
1H-Tetrazole, 1-(2-fluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 1-(2-fluoroethyl)-: is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-(2-fluoroethyl)- can be synthesized through the cyclization of azides with nitriles. Common methods include:
Cyclization of Azides and Nitriles: This method involves the reaction of sodium azide with nitriles in the presence of catalysts like zinc salts.
Microwave-Assisted Synthesis: This method accelerates the reaction between nitriles and sodium azide using microwave irradiation, resulting in high yields and short reaction times.
Industrial Production Methods: Industrial production often employs the use of heterogeneous catalysts and microwave-assisted synthesis to achieve high efficiency and yield. The use of environmentally benign catalysts like L-proline has also been explored .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole, 1-(2-fluoroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tetrazole ring.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with azides to form tetrazole derivatives.
Common Reagents and Conditions:
Sodium Azide: Used in cyclization reactions with nitriles.
Catalysts: Zinc salts, L-proline, and other heterogeneous catalysts are commonly used.
Major Products: The major products formed from these reactions are various substituted tetrazole derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
1H-Tetrazole, 1-(2-fluoroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a bioisostere for carboxylate groups, making it valuable in drug design.
Medicine: Incorporated into pharmaceuticals for its stability and bioisosteric properties.
Industry: Used in the production of materials with high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 1-(2-fluoroethyl)- involves its interaction with molecular targets through its nitrogen-rich structure. The tetrazole ring can stabilize negative charges, making it effective in receptor-ligand interactions . This property allows it to act as a bioisostere for carboxylate groups, enhancing its utility in drug design .
Comparison with Similar Compounds
2H-Tetrazole: Another isomer of tetrazole with similar properties but different tautomeric forms.
5-Substituted Tetrazoles: These compounds have various substituents at the 5-position, offering different chemical and biological properties.
Uniqueness: 1H-Tetrazole, 1-(2-fluoroethyl)- is unique due to the presence of the 2-fluoroethyl group, which can enhance its reactivity and stability in certain applications . This makes it particularly valuable in the synthesis of pharmaceuticals and materials with specific properties .
Properties
CAS No. |
606149-12-6 |
|---|---|
Molecular Formula |
C3H5FN4 |
Molecular Weight |
116.10 g/mol |
IUPAC Name |
1-(2-fluoroethyl)tetrazole |
InChI |
InChI=1S/C3H5FN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 |
InChI Key |
LZXFPNTYBPAZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)


![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)

![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)


![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)



